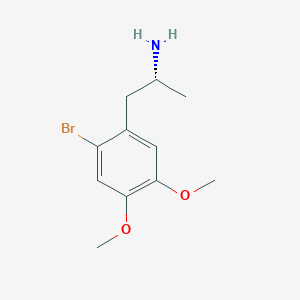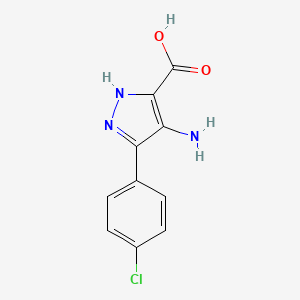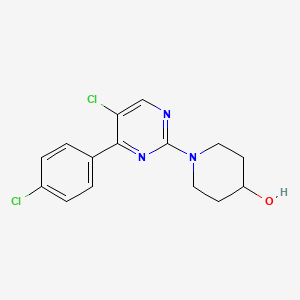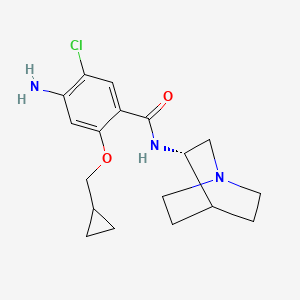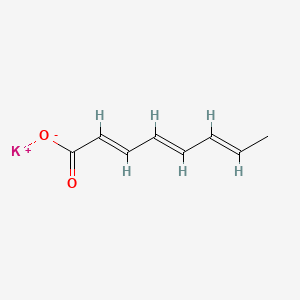
Potassium octatrienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium octatrienoate is a potassium salt known for its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . This compound is often used in cosmetic products due to its ability to prevent rancidity and maintain the stability of formulations .
Preparation Methods
The preparation of potassium octatrienoate involves the reaction of octatrienoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the octatrienoic acid is neutralized by potassium hydroxide to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product .
Chemical Reactions Analysis
Potassium octatrienoate undergoes various chemical reactions, including:
Oxidation: As an antioxidant, it can undergo oxidation reactions where it donates electrons to reactive oxygen species, thereby neutralizing them.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations in the presence of suitable reagents.
Precipitation: In aqueous solutions, it can form precipitates with certain metal ions, leading to the formation of insoluble salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium octatrienoate has several scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and extend the shelf life of products.
Biology: Its antioxidant properties make it useful in biological studies to protect cells and tissues from oxidative damage.
Medicine: It is explored for its potential in preventing oxidative stress-related diseases and conditions.
Industry: It is used in the cosmetic industry to stabilize formulations and prevent rancidity
Mechanism of Action
The primary mechanism of action of potassium octatrienoate is its antioxidant activity. It donates electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This activity is crucial in protecting cells and tissues from oxidative stress, which can lead to various diseases and aging .
Comparison with Similar Compounds
Potassium octatrienoate can be compared with other potassium salts and antioxidants:
Potassium permanganate: A strong oxidizing agent used in redox titrations and as a disinfectant.
Potassium chloride: Commonly used as an electrolyte replenisher and in the treatment of hypokalemia.
Potassium octatitanate: Used in industrial applications for its unique properties.
This compound is unique due to its specific antioxidant properties, making it particularly valuable in preventing oxidation in various formulations.
Properties
CAS No. |
1147842-10-1 |
|---|---|
Molecular Formula |
C8H9KO2 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
potassium;(2E,4E,6E)-octa-2,4,6-trienoate |
InChI |
InChI=1S/C8H10O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H,1H3,(H,9,10);/q;+1/p-1/b3-2+,5-4+,7-6+; |
InChI Key |
TWAMIPJUDRVMJD-DFASFAQMSA-M |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)[O-].[K+] |
Canonical SMILES |
CC=CC=CC=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


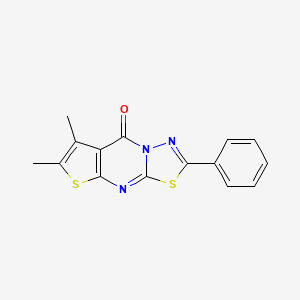

![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


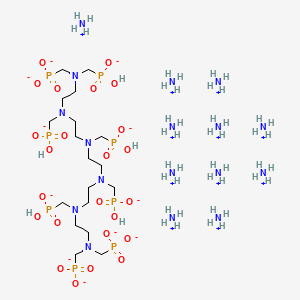
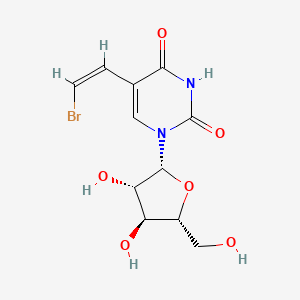
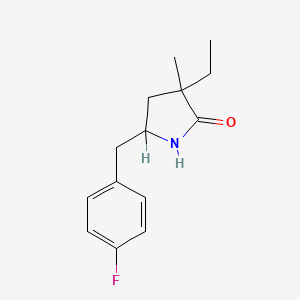
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
